molecular formula C10H12Br2O2 B13887242 1-Bromo-2-(bromomethyl)-4-(2-methoxyethoxy)benzene

1-Bromo-2-(bromomethyl)-4-(2-methoxyethoxy)benzene

Cat. No.: B13887242
M. Wt: 324.01 g/mol
InChI Key: YTEFAODELDLTHI-UHFFFAOYSA-N
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Description

1-Bromo-2-(bromomethyl)-4-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C10H12Br2O2. It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and methoxyethoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(bromomethyl)-4-(2-methoxyethoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(2-methoxyethoxy)toluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(bromomethyl)-4-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.

    Reduction Reactions: Products include hydrocarbons with reduced bromine content.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-4-(2-methoxyethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-4-(2-methoxyethoxy)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the methoxyethoxy group can influence the compound’s solubility and reactivity. The pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(bromomethyl)benzene: Lacks the methoxyethoxy group, leading to different reactivity and solubility.

    1-Bromo-4-(bromomethyl)-2-(methoxyethoxy)benzene: Positional isomer with different substitution pattern on the benzene ring.

    2-Bromo-1-(bromomethyl)-4-(2-methoxyethoxy)benzene: Another positional isomer with different reactivity.

Uniqueness

1-Bromo-2-(bromomethyl)-4-(2-methoxyethoxy)benzene is unique due to the presence of both bromine and methoxyethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H12Br2O2

Molecular Weight

324.01 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-4-(2-methoxyethoxy)benzene

InChI

InChI=1S/C10H12Br2O2/c1-13-4-5-14-9-2-3-10(12)8(6-9)7-11/h2-3,6H,4-5,7H2,1H3

InChI Key

YTEFAODELDLTHI-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(C=C1)Br)CBr

Origin of Product

United States

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